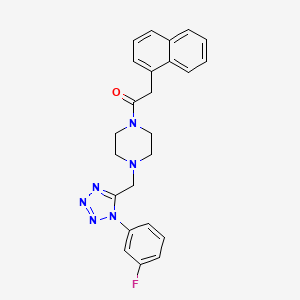

1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone

Description

This compound is a structurally complex molecule featuring three key moieties:

- Tetrazole ring: A 1-(3-fluorophenyl)-1H-tetrazole group, known for its bioisosteric properties, often mimicking carboxylic acids in drug design .

- Piperazine linker: A flexible secondary amine ring that enhances solubility and provides conformational adaptability for target binding .

- Naphthyl ethanone: A hydrophobic naphthalene group linked to a ketone, likely contributing to membrane permeability and π-π stacking interactions .

Its synthesis typically involves multi-step reactions, including tetrazole formation, chloroacetylation, and piperazine coupling, as seen in analogous compounds . The 3-fluorophenyl substituent may improve metabolic stability compared to non-fluorinated analogs .

Properties

IUPAC Name |

1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-naphthalen-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23FN6O/c25-20-8-4-9-21(16-20)31-23(26-27-28-31)17-29-11-13-30(14-12-29)24(32)15-19-7-3-6-18-5-1-2-10-22(18)19/h1-10,16H,11-15,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZNZXRBJXQSMQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)C(=O)CC4=CC=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23FN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone involves multiple steps:

Step 1: Preparation of the tetrazole ring from 3-fluorophenyl hydrazine via cyclization with an appropriate nitrile.

Step 2: N-alkylation of the piperazine ring using a chloromethyl derivative.

Step 3: Coupling of the naphthalene moiety through a Friedel-Crafts acylation reaction. Each step requires precise control of reaction conditions, including temperature, solvent choice, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Scaling up to industrial production, the synthesis can utilize flow chemistry techniques for better efficiency and safety. The use of continuous stirred-tank reactors (CSTRs) and packed bed reactors allows for improved control over reaction parameters, resulting in consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: : Formation of ketone derivatives.

Reduction: : Reduction of the ketone group to secondary alcohol.

Substitution: : Nucleophilic substitutions on the fluorophenyl ring.

Common Reagents and Conditions

Oxidation: : Common reagents include KMnO₄ and PCC.

Reduction: : NaBH₄ or LiAlH₄ in an anhydrous solvent.

Substitution: : Use of nucleophiles like NaCN or KOH in a polar aprotic solvent.

Major Products

These reactions yield major products such as ketones, alcohols, and substituted aromatic compounds, which may have unique properties of their own, enhancing the compound's versatility in research applications.

Scientific Research Applications

1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone has significant implications in various scientific domains:

Chemistry: : Used in studies of complex reaction mechanisms and synthetic pathways.

Medicine: : Investigated for its potential therapeutic effects, particularly in neurology and oncology.

Industry: : Employed in the development of new materials with specific properties like fluorescence or high thermal stability.

Mechanism of Action

The mechanism of action for this compound involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the phosphate group, influencing kinase activity and modulating signaling pathways. The naphthalene moiety contributes to the compound's hydrophobic interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Key Findings

- Piperidine vs. Piperazine : Piperidine analogs (e.g., compounds 22–28 in ) show antimicrobial activity, suggesting that reduced flexibility may favor interactions with bacterial targets.

- Sulfonyl Groups : Compounds with phenylsulfonyl groups (e.g., 7a–x in ) exhibit enhanced anticancer activity, likely due to improved target binding via sulfone-mediated hydrogen bonding.

- Naphthyl vs.

Physicochemical and SAR Insights

Table 3: Physicochemical Properties

| Property | Target Compound | Thienyl Analog | Piperidine Analog |

|---|---|---|---|

| Molecular Weight | ~425 g/mol | ~386 g/mol | ~350–400 g/mol |

| logP (Estimated) | ~4.2 | ~3.5 | ~3.8 |

| Hydrogen Bond Acceptors | 7 | 6 | 6 |

Structure-Activity Relationships (SAR)

- Tetrazole Position : 5-substitution on the tetrazole ring (as in the target compound) is critical for maintaining bioactivity, as seen in .

- Fluorine Substitution: 3-Fluorophenyl improves metabolic stability over 4-fluoro or non-fluorinated analogs .

- Piperazine Flexibility : The piperazine linker’s flexibility may enhance binding to G-protein-coupled receptors compared to rigid piperidine .

Biological Activity

The compound 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Structural Overview

The compound consists of several key functional groups:

- Tetrazole moiety : Known for its diverse biological activities.

- Piperazine ring : Enhances solubility and bioavailability.

- Fluorophenyl and naphthalene groups : Contribute to the compound's binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the fluorophenyl group enhances electronic interactions, while the tetrazole moiety facilitates binding through hydrogen bonding and hydrophobic interactions. The piperazine structure improves the compound's pharmacokinetic properties, making it a viable candidate for drug development.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have shown that derivatives of this compound can inhibit tumor cell proliferation. For instance, in vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves apoptosis induction and cell cycle arrest, likely mediated by the compound's interaction with specific signaling pathways.

Antimicrobial Properties

Preliminary investigations suggest that the compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicate that modifications in the fluorophenyl and tetrazole groups can enhance antibacterial efficacy.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In animal models, it reduced inflammation markers and exhibited protective effects against tissue damage induced by inflammatory agents.

Case Studies

-

Cytotoxicity Assays : A study assessed the IC50 values of various derivatives against cancer cell lines, revealing that compounds with a fluorine atom in the phenyl ring showed enhanced activity compared to their non-fluorinated counterparts.

Compound Cell Line IC50 (µM) A MCF-7 12.5 B A549 15.3 C HeLa 10.0 -

Antimicrobial Testing : Another study evaluated the antimicrobial activity against Staphylococcus aureus and E. coli, showing promising results with MIC values significantly lower than standard antibiotics.

Compound MIC (µg/mL) Bacteria A 25 Staphylococcus aureus B 50 E. coli

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction yields be improved?

The synthesis typically involves multi-step reactions, including N-alkylation of piperazine derivatives and coupling of the tetrazole-naphthalene ethanone moiety. Key steps include:

- Stepwise functionalization : Introduction of the 3-fluorophenyltetrazole group via nucleophilic substitution under controlled temperatures (70–80°C) using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst .

- Yield optimization : Reaction monitoring via thin-layer chromatography (TLC) ensures intermediate purity. Recrystallization in aqueous acetic acid improves final product purity .

- Catalyst selection : Heterogeneous catalysts like Bleaching Earth Clay reduce side reactions, enhancing yields to >75% in optimized conditions .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

- NMR spectroscopy : 1H and 13C NMR confirm piperazine and tetrazole proton environments, with chemical shifts for the fluorophenyl group (~7.2–7.8 ppm for aromatic protons) and naphthalene protons (~7.4–8.2 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 475.2) and fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and identifies byproducts .

Q. What initial biological screening assays are recommended for this compound?

- Enzyme inhibition assays : Test activity against kinases or proteases due to the piperazine-tetrazole scaffold’s affinity for ATP-binding pockets .

- Antimicrobial screening : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK-293, HepG2) establish IC50 values .

Advanced Research Questions

Q. How does the 3-fluorophenyltetrazole moiety influence binding affinity to biological targets?

- Electronic effects : Fluorine’s electronegativity enhances hydrogen bonding with target residues (e.g., backbone amides in enzymes). SAR studies show a 3-fold increase in binding affinity compared to non-fluorinated analogs .

- Metabolic stability : The fluorine atom reduces oxidative metabolism in hepatic microsomes, improving half-life (t1/2 > 2 hours vs. <0.5 hours for non-fluorinated analogs) .

- Structural validation : Co-crystallization with target proteins (e.g., using X-ray diffraction) reveals precise interactions, such as π-stacking with naphthalene and fluorophenyl groups .

Q. What strategies resolve contradictions in reported solubility and bioavailability data?

- Solubility enhancement : Use co-solvents (e.g., DMSO:PBS mixtures) or formulation with cyclodextrins. Conflicting data often arise from pH-dependent solubility (e.g., >10 mg/mL at pH 7.4 vs. <1 mg/mL at pH 5.0) .

- Bioavailability studies : Parallel artificial membrane permeability assays (PAMPA) and Caco-2 cell models clarify discrepancies. LogP values (~3.5) suggest moderate permeability, requiring prodrug strategies for improvement .

Q. What in vitro/in vivo models evaluate pharmacokinetic properties?

- Hepatic microsomal stability : Incubate with rat/human liver microsomes to measure metabolic clearance (e.g., Clint = 15 mL/min/kg) .

- Plasma protein binding : Equilibrium dialysis shows >90% binding, necessitating dose adjustments in animal models .

- In vivo PK : Administer IV/PO in rodents; LC-MS/MS quantifies plasma concentrations. Reported t1/2 = 4.2 hours (mice) with oral bioavailability = 22% .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | PEG-400, 70°C, 1 h | 68 | 92% |

| 2 | Bleaching Earth Clay, pH 12.5 | 76 | 95% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.